Cas no 85553-53-3 (3-(Pyridin-2-yl)benzaldehyde)
3-(Pyridin-2-yl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridin-2-yl-benzaldehyde
- 3-(2-Pyridyl)benzaldehyde
- 3-(2-PYRIDINYL)BENZALDEHYDE
- 3-Pyrid-2-ylbenzaldehyde
- 3-pyridin-2-ylbenzaldehyde
- Benzaldehyde,3-(2-pyridinyl)-
- 2-(3-Formylphenyl)pyridine
- 3-(Pyridin-2-Yl)Benzaldehyde
- Benzaldehyde, 3-(2-pyridinyl)-
- SAPNGHSAYQXRPG-UHFFFAOYSA-N
- 5-(2-PYRIDYL)BENZALDEHYDE
- AR1652
- SBB090049
- SY050757
- 3-(2-pyridinyl)benzaldehyde, AldrichCPR
- 3-(2-Pyridinyl)benzaldehyde (ACI)
- 3-Pyridinylbenzaldehyde
- DTXSID90395351
- AKOS004113794
- CS-0095847
- DB-021602
- AC-30417
- EN300-114893
- P1889
- J-510947
- PS-3589
- 85553-53-3
- SCHEMBL510345
- MFCD02684103
- Z1143356184
- 3-(Pyridin-2-yl)benzaldehyde
-
- MDL: MFCD02684103
- Inchi: 1S/C12H9NO/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13-12/h1-9H
- InChI Key: SAPNGHSAYQXRPG-UHFFFAOYSA-N
- SMILES: O=CC1C=C(C2C=CC=CN=2)C=CC=1
Computed Properties
- Exact Mass: 183.06800
- Monoisotopic Mass: 183.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 30
Experimental Properties
- Color/Form: Liquid
- Density: 1.147
- Melting Point: 163 ºC
- Boiling Point: 345.5±25.0℃ at 760 mmHg
- Flash Point: 170.7±30.6 °C
- Refractive Index: 1.6350 to 1.6390
- PSA: 29.96000
- LogP: 2.56110
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
3-(Pyridin-2-yl)benzaldehyde Security Information
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Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 22-36
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:2-8 °C
3-(Pyridin-2-yl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160241-250mg |
3-(Pyridin-2-yl)benzaldehyde |
85553-53-3 | 97% | 250mg |
¥148.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160241-1g |
3-(Pyridin-2-yl)benzaldehyde |
85553-53-3 | 97% | 1g |
¥396.90 | 2023-09-01 | |
| Fluorochem | 038584-250mg |
3-Pyridin-2-yl-benzaldehyde |
85553-53-3 | 95% | 250mg |
£33.00 | 2022-03-01 | |
| Fluorochem | 038584-1g |
3-Pyridin-2-yl-benzaldehyde |
85553-53-3 | 95% | 1g |
£75.00 | 2022-03-01 | |
| Fluorochem | 038584-10g |
3-Pyridin-2-yl-benzaldehyde |
85553-53-3 | 95% | 10g |
£447.00 | 2022-03-01 | |
| AstaTech | AR1652-1/G |
3-(2-PYRIDYL)BENZALDEHYDE |
85553-53-3 | 95% | 1g |
$65 | 2023-09-16 | |
| AstaTech | AR1652-5/G |
3-(2-PYRIDYL)BENZALDEHYDE |
85553-53-3 | 95% | 5g |
$269 | 2023-09-16 | |
| AstaTech | AR1652-10/G |
3-(2-PYRIDYL)BENZALDEHYDE |
85553-53-3 | 95% | 10/G |
$391 | 2022-06-01 | |
| Alichem | A029188959-500g |
3-(Pyridin-2-yl)benzaldehyde |
85553-53-3 | 95% | 500g |
$329.68 | 2023-08-31 | |
| Chemenu | CM336543-100mg |
3-(Pyridin-2-yl)benzaldehyde |
85553-53-3 | 95%+ | 100mg |
$30 | 2021-08-18 |
3-(Pyridin-2-yl)benzaldehyde Production Method
Production Method 1
Production Method 2
1.2 0.5 h, -78 °C
Production Method 3
1.2 Reagents: Water Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 2 - 16 h, 100 °C
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
Production Method 9
3-(Pyridin-2-yl)benzaldehyde Raw materials
- 2-Phenylpyridine
- 2-(3-Bromophenyl)pyridine
- 2-Bromopyridine
- 3-Bromobenzaldehyde
- 2-(Trimethylstannyl)pyridine
- pyridin-2-ol
- (3-formylphenyl)boronic acid
- (4-formylphenyl)boronic acid
- (pyridin-2-yl)boronic acid
3-(Pyridin-2-yl)benzaldehyde Preparation Products
3-(Pyridin-2-yl)benzaldehyde Suppliers
3-(Pyridin-2-yl)benzaldehyde Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 3-(Pyridin-2-yl)benzaldehyde
Introduction to 3-(Pyridin-2-yl)benzaldehyde (CAS No. 85553-53-3) in Modern Chemical and Pharmaceutical Research
3-(Pyridin-2-yl)benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 85553-53-3, is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical development. This aromatic aldehyde, featuring a pyridine ring conjugated with a benzaldehyde moiety, exhibits unique structural and functional properties that make it a valuable intermediate in the creation of bioactive molecules.
The compound's molecular structure, characterized by a benzene ring substituted with a pyridine group at the 2-position and an aldehyde group at the 3-position, provides a scaffold that is highly conducive to further functionalization. This structural motif is particularly attractive in medicinal chemistry due to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions. The presence of both electron-donating (pyridine nitrogen) and electron-withdrawing (aldehyde group) features allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical factors in drug design.
In recent years, 3-(Pyridin-2-yl)benzaldehyde has been extensively explored as a key building block in the synthesis of various pharmacophores. Its applications span across multiple therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. One of the most compelling aspects of this compound is its role in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are emerging as crucial therapeutic targets due to their essential roles in disease pathogenesis.
Recent studies have highlighted the utility of 3-(Pyridin-2-yl)benzaldehyde in generating novel inhibitors of kinases and other enzymes implicated in cancer progression. For instance, derivatives of this compound have been shown to disrupt the activity of tyrosine kinases, which are overexpressed in many solid tumors. The pyridine moiety serves as an anchor for binding to specific pockets on the enzyme surface, while the aldehyde group can engage in covalent or non-covalent interactions to enhance binding affinity. Such structural features have enabled the design of highly potent and selective kinase inhibitors with promising preclinical activity.
The compound's potential extends beyond oncology into neurodegenerative diseases. Emerging research suggests that 3-(Pyridin-2-yl)benzaldehyde derivatives may modulate neurotransmitter receptors and ion channels, offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. The ability to fine-tune the electronic properties of the pyridine ring allows chemists to tailor the pharmacological profile of these derivatives, making them suitable for targeting specific neuronal pathways.
In addition to its role as an intermediate in drug discovery, 3-(Pyridin-2-yl)benzaldehyde has found applications in materials science and agrochemicals. Its aromatic system lends itself well to polymerization reactions, yielding materials with enhanced thermal stability and mechanical strength. Furthermore, its derivatives have been investigated as intermediates in the synthesis of pesticides and herbicides, where their structural rigidity and functional diversity contribute to improved efficacy against pests.
The synthesis of 3-(Pyridin-2-yl)benzaldehyde typically involves classical organic transformations such as condensation reactions between pyridine derivatives and benzaldehyde or its equivalents. Advances in synthetic methodologies have enabled more efficient and scalable production processes, including catalytic approaches that minimize waste and improve atom economy. These innovations align with growing demands for sustainable chemical manufacturing practices.
The compound's chemical reactivity also makes it a valuable tool for mechanistic studies. Researchers utilize 3-(Pyridin-2-yl)benzaldehyde as a probe molecule to investigate reaction pathways involving transition metals and organocatalysts. Such studies contribute to a deeper understanding of fundamental chemical processes, which can inform the development of new synthetic strategies for complex molecules.
Looking ahead, the future prospects for 3-(Pyridin-2-yl)benzaldehyde are promising, driven by ongoing research into novel therapeutic applications and sustainable synthetic routes. As computational methods advance, virtual screening techniques will likely be employed to identify new derivatives with enhanced biological activity. Meanwhile, green chemistry principles will continue to guide synthetic efforts toward more environmentally friendly processes.
In conclusion,3-(Pyridin-2-yl)benzaldehyde (CAS No. 85553-53-3) represents a cornerstone compound in modern chemical research with far-reaching implications for pharmaceuticals, materials science, and agrochemicals. Its unique structural features offer unparalleled flexibility for designing bioactive molecules targeting diverse diseases. As scientific understanding evolves,this compound will undoubtedly remain at the forefront of innovation,driving progress across multiple scientific disciplines.
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